N-(3-acetamidophenyl)-2-iodobenzamide
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Overview
Description
N-[3-(acetylamino)phenyl]-2-iodobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to an iodinated benzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-iodobenzamide typically involves a multi-step process. One common method includes the iodination of a benzamide precursor followed by the introduction of the acetylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the iodination step may involve the use of iodine and a suitable oxidizing agent, while the acetylation step could utilize acetic anhydride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of N-[3-(acetylamino)phenyl]-2-iodobenzamide may involve large-scale batch processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and reaction time, to achieve maximum efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodinated benzamide to its corresponding amine or other reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be
Properties
Molecular Formula |
C15H13IN2O2 |
---|---|
Molecular Weight |
380.18 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-iodobenzamide |
InChI |
InChI=1S/C15H13IN2O2/c1-10(19)17-11-5-4-6-12(9-11)18-15(20)13-7-2-3-8-14(13)16/h2-9H,1H3,(H,17,19)(H,18,20) |
InChI Key |
RIQSCDXVOHAAMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
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